molecular formula C14H8F3N B14765320 2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine

2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B14765320
M. Wt: 247.21 g/mol
InChI Key: GZTJTQUQUUHZHA-UHFFFAOYSA-N
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Description

2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine is a chemical compound that features a pyridine ring substituted with an ethynyl group at the 2-position and a 4-(trifluoromethyl)phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and trifluoromethyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-6-(4-(trifluoromethyl)phenyl)pyridine is unique due to the combination of its ethynyl and trifluoromethyl groups attached to a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C14H8F3N

Molecular Weight

247.21 g/mol

IUPAC Name

2-ethynyl-6-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C14H8F3N/c1-2-12-4-3-5-13(18-12)10-6-8-11(9-7-10)14(15,16)17/h1,3-9H

InChI Key

GZTJTQUQUUHZHA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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